molecular formula C10H11BrN4O B12506213 2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol

2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol

Cat. No.: B12506213
M. Wt: 283.12 g/mol
InChI Key: BWLQKVQZYUNSMW-UHFFFAOYSA-N
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Description

2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol is a chemical compound that features a bromopyridine moiety linked to a triazole ring, which is further connected to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromopyridine-2-carbaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized with an appropriate reagent to form the triazole ring. The final step involves the addition of a propanol group to the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromopyridine moiety can be reduced to form a pyridine derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is a pyridine derivative.

    Substitution: The major products are substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, while the triazole ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(6-Chloropyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol
  • 2-(3-(6-Fluoropyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol
  • 2-(3-(6-Methylpyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol

Uniqueness

The uniqueness of 2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol lies in its bromine atom, which can participate in unique interactions and reactions compared to its chloro, fluoro, and methyl analogs. This can result in different biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H11BrN4O

Molecular Weight

283.12 g/mol

IUPAC Name

2-[3-(6-bromopyridin-2-yl)-1,2,4-triazol-4-yl]propan-1-ol

InChI

InChI=1S/C10H11BrN4O/c1-7(5-16)15-6-12-14-10(15)8-3-2-4-9(11)13-8/h2-4,6-7,16H,5H2,1H3

InChI Key

BWLQKVQZYUNSMW-UHFFFAOYSA-N

Canonical SMILES

CC(CO)N1C=NN=C1C2=NC(=CC=C2)Br

Origin of Product

United States

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